N-(3-chlorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Description

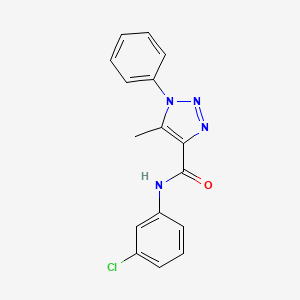

N-(3-Chlorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative featuring a 1-phenyl group at position 1, a methyl group at position 5, and a carboxamide moiety substituted with a 3-chlorophenyl group at position 2. This compound belongs to a class of 1,2,3-triazole-4-carboxamides known for their diverse biological activities, including anti-inflammatory and enzyme inhibitory properties . The synthesis of such compounds typically involves coupling reactions between triazole carboxylic acid derivatives and substituted amines or aryl halides, often mediated by coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF (dimethylformamide) .

Formation of the triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Carboxylic acid activation using thionyl chloride (SOCl₂) or coupling reagents.

Amidation with 3-chloroaniline or a pre-functionalized amine derivative .

Key structural features influencing its reactivity and bioactivity include:

- The electron-withdrawing 3-chlorophenyl group, which enhances metabolic stability.

- The 5-methyl group, which may sterically hinder enzymatic degradation.

- The planar triazole ring, facilitating π-π interactions in biological targets.

Properties

IUPAC Name |

N-(3-chlorophenyl)-5-methyl-1-phenyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN4O/c1-11-15(16(22)18-13-7-5-6-12(17)10-13)19-20-21(11)14-8-3-2-4-9-14/h2-10H,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBIYEALZAROPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(3-chlorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route involves the reaction of 3-chlorobenzyl azide with methyl propiolate in the presence of a copper catalyst to form the triazole ring. The resulting intermediate is then reacted with phenyl isocyanate to yield the final product. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution at the Carboxamide Group

The carboxamide moiety (-CONH-) participates in nucleophilic substitution reactions, particularly with amines or hydrazines. For example:

-

Reaction with thiosemicarbazide : Forms thiosemicarbazone derivatives under acidic reflux conditions (ethanol, HCl catalyst). This reaction highlights the electrophilic character of the carbonyl carbon .

Example Reaction:

Conditions : 6-hour reflux, 82% yield .

Cyclization Reactions

The triazole ring facilitates cyclization with bifunctional reagents:

-

Formation of thiadiazoles : Reacts with hydrazonoyl chlorides (e.g., ethyl 2-chloro-2-(2-phenylhydrazono)acetate) in ethanol/triethylamine to yield 1,3,4-thiadiazole derivatives .

-

Pyrido-triazolo-pyrimidines : Reacts with nitrilium imides under reflux to form fused heterocycles via 1,3-dipolar cycloaddition .

Key Cyclization Pathway :

| Reagent | Product Class | Yield | Conditions | Source |

|---|---|---|---|---|

| Hydrazonoyl chloride | 1,3,4-Thiadiazole | 85% | Ethanolic TEA, RT | |

| Nitrilium imide | Pyrido-triazolo-pyrimidine | 75% | Chloroform, reflux |

Metal Coordination Chemistry

The triazole nitrogen atoms act as ligands for metal ions:

-

Copper(I) complexes : Forms stable π-complexes with Cu(I) salts (e.g., CuNO₃ or CuCF₃COO), leading to infinite chain structures . These complexes are relevant in catalysis and materials science.

Proposed Coordination Structure :

Condensation Reactions

The carboxamide’s NH group undergoes condensation with aldehydes:

-

Schiff base formation : Reacts with 4-methoxybenzaldehyde under acid catalysis (ethanol, reflux) to generate hydrazone derivatives .

Example :

\text{Triazole-carboxamide} + \text{4-MeO-C}_6\text{H}_4\text{CHO} \xrightarrow{\text{H}^+} \text{Hydrazone} \quad (\text{Yield: 88%})[2]

Electrophilic Aromatic Substitution

The 3-chlorophenyl group directs electrophilic substitution:

-

Nitration/Sulfonation : Limited data exists, but analogous triazoles undergo nitration at the para position of the chlorophenyl ring under mild conditions.

Hydrogen Bonding and Supramolecular Interactions

The carboxamide group engages in hydrogen bonding, influencing crystal packing:

-

Intermolecular N–H···O bonds : Forms infinite chains in the solid state, as confirmed by X-ray diffraction .

Reaction Mechanisms and Selectivity

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to the triazole family, characterized by a five-membered ring containing three nitrogen atoms. Its unique structure includes a chlorophenyl group that enhances its lipophilicity and biological activity. The molecular formula is , and it is known for its ability to form non-covalent interactions with various biological targets.

Antimicrobial Properties

Research indicates that derivatives of triazoles exhibit significant antimicrobial and antifungal activities. The presence of the triazole ring is crucial as it interacts with biological targets such as enzymes and receptors, leading to inhibition of microbial growth. For instance, studies have shown that similar triazole compounds can effectively combat various bacterial strains and fungi, making them candidates for developing new antimicrobial agents .

Anticancer Potential

N-(3-chlorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been investigated for its anticancer properties. The 1,2,3-triazole scaffold is recognized for its low multidrug resistance profile and high bioavailability, which are advantageous in cancer therapy. Recent studies have demonstrated the compound's ability to inhibit the proliferation of cancer cell lines, suggesting its potential as a therapeutic agent against various cancers .

Anticancer Activity Study

A study evaluating the antiproliferative effects of various triazole derivatives found that this compound exhibited significant activity against leukemia cell lines such as K562 and HL-60. The findings indicated that the compound's structure contributes to its effectiveness in inhibiting cancer cell growth .

Antimicrobial Evaluation

Another research focused on testing the antimicrobial efficacy of triazole derivatives against clinical isolates demonstrated that this compound showed potent activity against resistant bacterial strains, underscoring its potential as a lead compound in antibiotic development .

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes involved in essential biological processes, such as cell division and protein synthesis. For example, it may bind to the active site of an enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s function . Additionally, the compound can disrupt cellular membranes and interfere with signal transduction pathways, leading to cell death or growth inhibition.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Chlorine vs. Methyl Groups : Chlorine at the phenyl ring (e.g., 3a in ) lowers melting points compared to methyl-substituted analogs (e.g., 3c in , mp 123–125°C). The target compound’s 3-chlorophenyl group may increase lipophilicity, enhancing membrane permeability.

- Amine vs. Aryl Carboxamides: Compounds with alkylamine substituents (e.g., N-(2-aminoethyl) in ) show higher yields (88%) due to improved nucleophilicity during amidation.

Biological Activity

N-(3-chlorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

- Molecular Formula : CHClNO

- IUPAC Name : this compound

This compound features a triazole ring which is known for its versatility in biological applications.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study evaluated various triazole compounds against a range of bacterial strains. The results showed that this compound demonstrated notable antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 16 µg/mL against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of this compound has been explored through in vitro studies. Notably, it was tested against a panel of 60 human cancer cell lines derived from various types of cancer. The compound exhibited significant growth inhibition with GI values indicating effective cytotoxicity at low concentrations (IC values were reported as low as 10 µM) . Mechanistically, it appears to induce apoptosis in cancer cells via the NF-kB signaling pathway inhibition .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promising anti-inflammatory effects. In vitro assays demonstrated its ability to inhibit nitric oxide production in macrophages with an IC value of approximately 25 µM . This suggests potential therapeutic applications in inflammatory diseases.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways and cancer cell proliferation.

- Receptor Modulation : It interacts with specific receptors that regulate cellular growth and survival.

- Signal Transduction Pathways : The inhibition of the NF-kB pathway is particularly significant in its anticancer and anti-inflammatory activities.

Case Studies

Several case studies have highlighted the efficacy of this compound:

Case Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines revealed that treatment with this compound led to a significant reduction in cell viability. The mechanism was linked to apoptosis induction characterized by increased caspase activity and DNA fragmentation .

Case Study 2: Anti-inflammatory Effects

In an animal model of inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in decreased levels of inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential role as an anti-inflammatory agent in therapeutic settings .

Q & A

Q. Table 1: Representative Yields and Conditions

| Substituent | Yield (%) | Purity (HPLC) | Ref. |

|---|---|---|---|

| N-(3-Chlorophenyl) | 82–90 | >95% |

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?

Answer:

Single-crystal X-ray diffraction (SCXRD) is critical for:

- Structure Solution : Use SHELXT for phase problem resolution via intrinsic phasing .

- Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding networks. Key metrics: R₁ < 0.05, wR₂ < 0.12 .

- Validation : Check for π-π stacking (interplanar distances ~3.5 Å) and halogen bonding (C–Cl···O/N interactions) .

- Visualization : ORTEP (WinGX suite) for thermal ellipsoid plots and packing diagrams .

Basic: What spectroscopic techniques confirm identity and purity?

Answer:

- NMR Spectroscopy :

- Mass Spectrometry : HRMS with ESI+ ionization to confirm [M+H]+ and isotopic patterns (e.g., chlorine’s ³⁵Cl/³⁷Cl ratio) .

- Elemental Analysis : CHN analysis (deviation <0.4% from theoretical values) .

Advanced: How to address contradictory bioactivity data in Wnt/β-catenin inhibition studies?

Answer:

Discrepancies may arise from:

- Assay Conditions : Varying cell lines (HEK293 vs. HepG2) or Wnt pathway activation methods (LiCl vs. Wnt3a) .

- Solubility Limits : Low aqueous solubility (<10 µM) may reduce efficacy; use DMSO co-solvents (<0.1% v/v) or nanoformulations .

- Off-Target Effects : Screen against related kinases (e.g., GSK-3β) via kinase profiling panels .

Basic: What is the hypothesized mechanism of action?

Answer:

The compound inhibits Wnt/β-catenin signaling by:

- Binding to Porcupine O-acyltransferase , blocking Wnt ligand palmitoylation (IC₅₀ ~50 nM) .

- Downregulating β-catenin target genes (e.g., c-Myc, Cyclin D1) in luciferase reporter assays .

Advanced: What strategies improve solubility for in vivo pharmacokinetics?

Answer:

- Co-Solvents : Use Cremophor EL or PEG-400 in saline (20% v/v) .

- Prodrug Design : Introduce phosphate esters or glycosides for enhanced hydrophilicity.

- Solid Dispersion : Formulate with PVP-K30 or HPMCAS to increase dissolution rate .

Basic: How to assess stability under storage conditions?

Answer:

- Forced Degradation : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks.

- HPLC Monitoring : Track degradation products (e.g., hydrolyzed carboxamide at RRT 1.2) .

- Conclusion : Store at –20°C in amber vials with desiccant.

Advanced: Which computational methods predict binding modes?

Answer:

- Docking : Use AutoDock Vina with Porcupine homology models (PDB: 5V7X). Key interactions:

- Triazole N2 with Ser²⁰⁹ (H-bond).

- 3-Chlorophenyl group in hydrophobic pocket .

- MD Simulations : GROMACS (20 ns) to assess binding stability (RMSD <2 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.